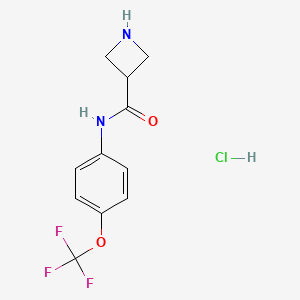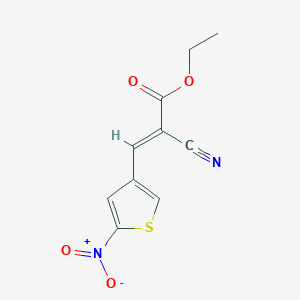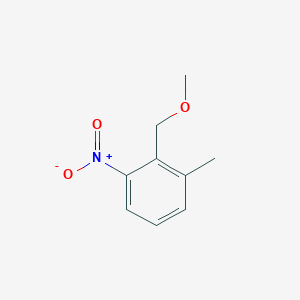
N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride
Descripción general
Descripción
“N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride” is a chemical compound with the linear formula C10H11ClF3NO . It is also known as “3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride” and has a CAS number of 1956331-83-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethoxy group attached to the 4-position of a phenyl ring, which is further linked to an azetidine ring via a carboxamide group . The molecular weight is 253.65 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.65 and a linear formula of C10H11ClF3NO .Aplicaciones Científicas De Investigación
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group in this compound has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
2. Inhibitors of Soluble Epoxide Hydrolase (sEH) A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
3. Synthesis of Pyrazole-containing Bisphosphonate (N-BPs) Esters 4-(Trifluoromethoxy)phenylhydrazine hydrochloride may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .
Lipophilic Groups in Drug Design
The 4-(trifluoromethoxy)phenyl is one of the most common lipophilic groups, which is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) .
Clinical Trials
For example, N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH as a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Insecticides
Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit other activities. For instance, 2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (B, metaflumizone, ProMeris) is used as an insecticide (or zoocide), which acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity
3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide © showed antitumor activity via inhibition of tyrosine kinase .
8. Studying Biological Processes Related to Aging N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide (A) may be useful in studying biological processes related to aging .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNZGPFTCIXNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide hydrochloride | |
CAS RN |
1807988-25-5 | |
| Record name | 3-Azetidinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807988-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
![N-(2-cyclohexylethyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1653275.png)
![5-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)morpholine-4-carbonyl]-1H-indazole](/img/structure/B1653276.png)
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1653278.png)





![tert-butyl N-(4-{[N'-(methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate](/img/structure/B1653289.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride](/img/structure/B1653290.png)
![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)
